molecular formula C7H12N2O3 B12042600 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12042600
M. Wt: 172.18 g/mol
InChI Key: DSIPVHWYFBXSRV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a 2-aminoethyl moiety at position 1. Pyrrolidinone derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c8-1-2-9-4-5(7(11)12)3-6(9)10/h5H,1-4,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIPVHWYFBXSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Characterization

1H NMR spectra of related compounds show distinct singlets for NH protons (δ 10–12 ppm) and split signals for pyrrolidinone CH₂ groups (δ 2.5–4.0 ppm). LC-MS data for 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid would exhibit a molecular ion peak at m/z 173.09208 [M+H]+.

Chromatographic Methods

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for purifying intermediates. TLC monitoring (Rf ≈ 0.3–0.5 in ethyl acetate) ensures reaction progression.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
EsterificationCarboxylic acidH₂SO₄, MeOH, reflux85–90
Reductive AminationPyrrolidinone ketoneRaney Ni, H₂, Ac₂O70–75
Hydrazide CondensationMethyl esterNH₂NH₂·H₂O, propan-2-ol80–88
Acid Chloride CouplingCarboxylic acidSOCl₂, 2-aminoethylamine65–70

Challenges and Optimization Strategies

Side reactions, such as over-acylation or ring-opening, are mitigated by controlling stoichiometry and reaction time. For example, using excess 2-aminoethylamine prevents di-substitution, while low-temperature (0–5°C) acyl chloride formation minimizes degradation. Catalyst screening (e.g., KI in DIPEA/dioxane) enhances coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Antimicrobial Activity

The increasing resistance of pathogens to conventional antibiotics has necessitated the exploration of novel antimicrobial agents. Recent studies have highlighted the antimicrobial properties of derivatives of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid against multidrug-resistant Gram-positive bacteria and fungi.

Case Study: Antimicrobial Screening

A study investigated a series of derivatives, including 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating promising in vitro activity against pathogens such as Staphylococcus aureus and Candida auris. The compounds were evaluated using broth microdilution techniques, revealing structure-dependent antimicrobial efficacy against strains resistant to multiple drugs .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1aStaphylococcus aureus64 µg/mL
1bKlebsiella pneumoniae128 µg/mL
2aCandida auris32 µg/mL

Anticancer Properties

The anticancer activity of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has also been a focus of research. These compounds have shown potential in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Lung Cancer Cells

In a study involving A549 human lung adenocarcinoma cells, several derivatives were tested for their cytotoxic effects. The results indicated that specific modifications to the compound significantly enhanced its anticancer activity. For instance, the introduction of a 3,5-dichloro substituent resulted in a compound that reduced cell viability by over 75%, outperforming standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity Against A549 Cells

CompoundCell Viability (%)p-value
Control100-
Compound A67.4p = 0.003
Compound B24.5p < 0.0001

Anti-inflammatory Effects

Beyond antimicrobial and anticancer applications, derivatives of this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.

Case Study: In Vitro Anti-inflammatory Evaluation

A series of pyrrolidinone derivatives were synthesized and evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro. The results demonstrated significant anti-inflammatory effects, positioning these compounds as potential therapeutic agents for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The pyrrolidine ring provides structural stability and can interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on substituents at the pyrrolidine ring and the aromatic/heterocyclic moieties. Below is a comparative analysis of key analogs:

Compound Substituents Key Activities Assay Results Reference
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1) Chloro, hydroxyl at benzene ring; carboxylic acid at pyrrolidine position 3 Antioxidant (DPPH scavenging, reducing power) DPPH scavenging: 1.5× ascorbic acid; Reducing power: OD = 1.675 (compound 6)
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) Amino, chloro, hydroxyl at benzene ring Antioxidant (reducing power) OD = 1.675 (highest reducing power)
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Hydroxyl at benzene ring; heterocyclic moieties (e.g., triazoles, oxadiazoles) Antimicrobial (Gram-positive bacteria), anticancer MIC = 0.5 µg/mL against Staphylococcus aureus; IC₅₀ = 12 µM (compound 14)
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Difluoro at benzene ring Anticancer (structural analog) Predicted activity via hydrazone functional group
1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid 2-Aminoethyl at pyrrolidine position 1 Inferred: Enhanced solubility, potential antimicrobial/antioxidant activity Limited direct data; structural analogy suggests amine group may improve cellular uptake

Antioxidant Activity

  • Chloro-hydroxyphenyl derivatives (e.g., compound 1) exhibit potent antioxidant activity due to electron-withdrawing chloro and hydroxyl groups, which stabilize free radicals. Compound 6 (3-amino-5-chloro-2-hydroxyphenyl) demonstrated the highest reducing power (OD = 1.675), surpassing ascorbic acid .
  • Heterocyclic derivatives (e.g., compound 21 with a 1,2,4-triazole moiety) showed dual antioxidant activity in DPPH (1.35× ascorbic acid) and reducing power assays (OD = 1.149) .
  • Aminoethyl substitution: The 2-aminoethyl group may act as a hydrogen donor, enhancing radical scavenging. However, direct evidence is lacking; its efficacy likely depends on synergistic effects with other functional groups.

Antimicrobial and Anticancer Activity

  • Hydroxyphenyl derivatives (e.g., compound 14) demonstrated Gram-positive-specific antimicrobial activity, with MIC values as low as 0.5 µg/mL against vancomycin-intermediate Staphylococcus aureus .
  • Hydrazone-functionalized analogs (e.g., compound 16) are theorized to inhibit cancer cell proliferation via interaction with Nrf2 pathways, though experimental validation is pending .
  • Aminoethyl derivative: The primary amine may facilitate interactions with bacterial membranes or enzyme active sites, but further studies are needed.

Physicochemical Properties

  • Stability: Electron-withdrawing groups (e.g., Cl, NO₂) enhance oxidative stability, whereas amino groups may require protective strategies to prevent degradation .

Key Research Findings and Limitations

Antioxidant superiority: Chloro-hydroxyphenyl derivatives consistently outperform ascorbic acid in scavenging free radicals, attributed to resonance stabilization of phenoxyl radicals .

Structure-activity relationship (SAR) :

  • Electron-donating groups (e.g., NH₂) enhance reducing power but may reduce radical scavenging efficiency.
  • Heterocyclic moieties (e.g., triazoles) improve dual antioxidant activity .

Data gaps: Direct studies on 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid are absent in the provided evidence. Predictions are based on structural analogs, necessitating experimental validation.

Biological Activity

Antimicrobial Activity

5-Oxopyrrolidine-3-carboxylic acid derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria . Some key findings include:

  • Compound 21, bearing 5-nitrothiophene substituents, demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid .
  • Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains .
  • A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus TCH 1516 .

Antifungal Activity

Some 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated antifungal properties:

  • A hydrazone bearing a 5-nitrothien-2-yl moiety showed promising activity against three tested multidrug-resistant Candida auris isolates (MIC 16 µg/mL) and azole-resistant Aspergillus fumigatus strains harboring TR34/L98H mutations in the CYP51A gene .

Anticancer Activity

Several 5-oxopyrrolidine derivatives have shown anticancer potential:

  • Compounds 18-22 exerted the most potent anticancer activity against A549 lung cancer cells .
  • The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model .

Antioxidant Activity

Some derivatives have demonstrated antioxidant properties:

  • Compounds 10 (88.6%), 19 (87.7%), and 21 (78.6%) showed high DPPH radical scavenging ability .
  • 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) and its cyclic benzoxazole derivative (7) demonstrated strong reducing properties in the reducing power assay .

Structure-Activity Relationships

Several structure-activity relationships have been observed:

  • The presence of a free amino group in 5-oxopyrrolidine derivatives generally led to more potent anticancer activity and lower cytotoxicity towards non-cancerous cells .
  • The introduction of a 1,3,4-oxadiazole moiety at position 3 of the 5-oxopyrrolidine ring increased antioxidant activity .
  • Compounds containing 2-thienyl fragments or 5-nitrothienyl moieties demonstrated enhanced anticancer and antimicrobial activities .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyrrolidine derivatives typically involves cyclization of amino acid precursors or reductive amination. For analogs like 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, cyclization under acidic conditions (e.g., HCl catalysis at 80–100°C) achieves >70% yield . For the target compound, a plausible route involves:

Precursor preparation : React 2-aminoethylamine with a diketone (e.g., 2,5-dimethoxyfuran) to form the pyrrolidine ring.

Cyclization : Use trifluoroacetic acid (TFA) to promote intramolecular amidation.

Carboxylic acid introduction : Oxidize the 3-position methyl group using KMnO₄ in acidic conditions .
Critical Factors :

  • Temperature control (>80°C improves cyclization but risks decomposition).
  • Purification via recrystallization (ethanol/water) or preparative HPLC for >95% purity .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidine ring protons appear as multiplets at δ 2.5–3.5 ppm.
    • The aminoethyl group shows signals at δ 1.8–2.2 ppm (CH₂NH₂) and δ 3.0–3.5 ppm (NH₂).
    • Carboxylic acid proton (if free) at δ 10–12 ppm .
  • IR :
    • Strong absorption at ~1700 cm⁻¹ (C=O of pyrrolidone).
    • Broad peak at ~2500–3300 cm⁻¹ (NH₂ and COOH) .
  • HRMS :
    • Exact mass calculated for C₇H₁₂N₂O₃: [M+H]⁺ = 173.0823 .

Validation : Compare with computational predictions (e.g., Gaussian DFT) to resolve ambiguous peaks .

Advanced Research Questions

What strategies resolve contradictory biological activity data for pyrrolidine derivatives in enzymatic assays?

Methodological Answer:
Contradictions arise from assay conditions or substituent effects. For example:

  • Case Study : 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid showed variable IC₅₀ (5–50 µM) against COX-2 due to buffer pH differences .
  • Mitigation :
    • Standardize assay parameters (pH 7.4, 25°C).
    • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for activity).
    • Perform molecular docking to validate interactions (e.g., aminoethyl group’s H-bonding with catalytic residues) .

How does the aminoethyl substituent influence the compound’s interaction with biological targets compared to other analogs?

Methodological Answer:
The aminoethyl group enhances water solubility and cationic interactions. Examples:

  • Antimicrobial Activity : 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid showed 4× higher MIC against E. coli than non-amino analogs due to membrane penetration .
  • Enzyme Inhibition : Aminoethyl derivatives of 5-oxopyrrolidine-3-carboxylic acid bind metalloproteases (e.g., MMP-9) via NH₂-Zn²⁺ coordination, unlike chloro- or methyl-substituted analogs .
    Experimental Design :
  • Compare logP (aminoethyl: ~-1.2 vs. chlorophenyl: ~2.5) to assess hydrophilicity.
  • Use mutagenesis studies (e.g., Ala-scanning) to identify critical binding residues .

What computational methods predict the metabolic stability of 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts CYP450 metabolism sites (amine groups are prone to oxidation).
    • MetaSite : Identifies Phase II conjugation (e.g., glucuronidation at the carboxylic acid) .
  • Validation :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
    • Aminoethyl derivatives typically show t₁/₂ > 2 hours in human hepatocytes .

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